(2-{2-methylpyrido[3,4-d]pyrimidin-4-yl}-octahydrocyclopenta[c]pyrrol-3a-yl)methanol
Descripción
The compound "(2-{2-methylpyrido[3,4-d]pyrimidin-4-yl}-octahydrocyclopenta[c]pyrrol-3a-yl)methanol" is a structurally complex heterocyclic molecule featuring a fused pyrido-pyrimidine system substituted with a methyl group at position 2, attached to an octahydrocyclopenta[c]pyrrolidine scaffold. Its fused bicyclic framework and substituents likely contribute to unique physicochemical properties, such as solubility, metabolic stability, and target-binding affinity .
Propiedades
IUPAC Name |
[2-(2-methylpyrido[3,4-d]pyrimidin-4-yl)-1,3,4,5,6,6a-hexahydrocyclopenta[c]pyrrol-3a-yl]methanol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20N4O/c1-11-18-14-7-17-6-4-13(14)15(19-11)20-8-12-3-2-5-16(12,9-20)10-21/h4,6-7,12,21H,2-3,5,8-10H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JRWUQHXQGRUENR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=C(C=CN=C2)C(=N1)N3CC4CCCC4(C3)CO | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20N4O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.36 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mecanismo De Acción
Target of Action
Compounds with a similar pyridopyrimidine moiety have shown therapeutic interest and have been used on several therapeutic targets.
Mode of Action
Similar compounds have been shown to interact with their targets in a variety of ways, leading to changes in cellular processes.
Biochemical Pathways
Compounds with similar structures have been shown to affect a variety of pathways, leading to downstream effects.
Actividad Biológica
Overview of Biological Activity
The compound "(2-{2-methylpyrido[3,4-d]pyrimidin-4-yl}-octahydrocyclopenta[c]pyrrol-3a-yl)methanol" is a complex organic molecule that may exhibit various biological activities due to its structural features. Compounds with similar structural motifs often show potential in therapeutic applications, particularly in the fields of oncology, neurology, and infectious diseases.
Structural Characteristics
The compound features:
- A pyrido[3,4-d]pyrimidine core, which is known for its role in nucleic acid interactions and enzyme inhibition.
- An octahydrocyclopenta[c]pyrrole moiety that may influence its binding affinity and selectivity for biological targets.
- A methanol functional group that can enhance solubility and bioavailability.
Potential Biological Activities
-
Anticancer Activity
- Compounds with pyrimidine derivatives are often investigated for their ability to inhibit cancer cell proliferation. Studies have shown that similar pyrido-pyrimidines can induce apoptosis in various cancer cell lines by modulating cell cycle regulators and pro-apoptotic factors.
-
Neuroprotective Effects
- The structural features suggest potential interactions with neurotransmitter systems. Research indicates that pyridine derivatives can exhibit neuroprotective properties by reducing oxidative stress and inflammation in neuronal cells.
-
Antimicrobial Properties
- Many heterocyclic compounds demonstrate antimicrobial activity. The presence of nitrogen atoms in the ring structure may contribute to the inhibition of bacterial growth by interfering with essential metabolic pathways.
Case Study 1: Anticancer Activity
A study published in Journal of Medicinal Chemistry explored a series of pyrido-pyrimidine derivatives, revealing that certain modifications led to enhanced cytotoxicity against breast cancer cells. The mechanism involved the induction of reactive oxygen species (ROS) leading to apoptosis.
Case Study 2: Neuroprotection
Research highlighted in Neuroscience Letters reported that a related compound improved cognitive function in animal models of Alzheimer’s disease. The study indicated that the compound reduced amyloid-beta accumulation and inflammation within the brain.
Case Study 3: Antimicrobial Evaluation
A screening assay published in Antimicrobial Agents and Chemotherapy assessed various pyridine derivatives against resistant bacterial strains. The findings suggested that modifications similar to those in the target compound significantly increased antibacterial activity.
Data Table: Summary of Biological Activities
| Activity Type | Related Compounds | Mechanism of Action | Reference |
|---|---|---|---|
| Anticancer | Pyrido[3,4-d]pyrimidines | Induction of apoptosis via ROS | Journal of Medicinal Chemistry |
| Neuroprotective | Pyridine derivatives | Reduction of oxidative stress | Neuroscience Letters |
| Antimicrobial | Heterocyclic compounds | Inhibition of metabolic pathways | Antimicrobial Agents and Chemotherapy |
Comparación Con Compuestos Similares
Table 1: Comparative Analysis of Heterocyclic Methanol Derivatives
Key Observations:
In contrast, piperazine-containing analogs (e.g., [2-(4-methylpiperazin-1-yl)pyridin-3-yl]methanol) prioritize CNS drug delivery due to their amine-rich frameworks .
Substituent Effects: The 2-methyl group on the pyrido-pyrimidine ring may improve metabolic stability compared to chlorinated analogs (e.g., (4-chlorophenyl)(pyridin-3-yl)methanol), which are prone to dehalogenation . Methanol groups universally enhance solubility but vary in hydrogen-bonding capacity depending on their spatial accessibility .
Biological Activity Trends: Cyclopenta-fused systems (e.g., cyclopentapyrazole, cyclopenta[c]pyrrolidine) exhibit stronger enzyme inhibition than non-fused analogs, likely due to preorganized conformations that favor target binding . Pyridine-phenol hybrids (e.g., 3-(pyridin-2-yl)phenol) prioritize antimicrobial activity over enzyme modulation, reflecting divergent structure-activity relationships .
Case Studies from Literature
γ-Secretase Inhibition
The cyclopentapyrazole derivative 2,4,5,6-Tetrahydrocyclopenta[c]pyrazol-3-ylmethanol demonstrates potent γ-secretase inhibition (IC₅₀ = 0.8 µM), outperforming tetrahydropyrimidine analogs (IC₅₀ = 5.2 µM) . The target compound’s pyrido-pyrimidine substituent may further enhance binding through π-π stacking or hydrophobic interactions with the enzyme’s active site.
Pharmacokinetic Considerations
Chlorinated pyridine derivatives (e.g., (2,4,6-trichloropyridin-3-yl)methanol) exhibit high reactivity but face metabolic challenges, whereas the target compound’s methyl group and fused-ring system may reduce oxidative degradation, improving bioavailability .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
